molecular formula C6H14NO8P B3433599 D-Galactosamine 1-phosphate CAS No. 41588-64-1

D-Galactosamine 1-phosphate

Cat. No.: B3433599
CAS No.: 41588-64-1
M. Wt: 259.15 g/mol
InChI Key: YMJBYRVFGYXULK-GASJEMHNSA-N
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Description

D-Galactosamine 1-phosphate: is a derivative of galactose, where an amino group replaces one of the hydroxyl groups, and a phosphate group is attached to the first carbon atom. This compound plays a significant role in the synthesis of nucleotide sugars, which are essential substrates for glycosylation reactions catalyzed by glycosyltransferases .

Biochemical Analysis

Biochemical Properties

D-Galactosamine-1-phosphate is involved in several biochemical reactions. It is primarily synthesized from galactosamine by the enzyme galactokinase and is further converted into UDP-galactosamine by UDP-galactose uridyltransferase . This compound interacts with various enzymes and proteins, including UDP-galactose uridyltransferase, which catalyzes the conversion of D-Galactosamine-1-phosphate to UDP-galactosamine . Additionally, it is involved in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions.

Cellular Effects

D-Galactosamine-1-phosphate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, D-Galactosamine-1-phosphate is known to induce hepatotoxicity by depleting the energy source of hepatocytes, leading to disruption in hepatocyte metabolism . This compound also affects the synthesis of RNA and proteins by lowering the intracellular pool of uracil nucleotides .

Molecular Mechanism

The molecular mechanism of D-Galactosamine-1-phosphate involves its conversion into UDP-galactosamine, which leads to the accumulation of UDP-galactosamine within cells and a decrease in uridine triphosphate (UTP), UDP, and uridine monophosphate (UMP) levels . This depletion of high-energy molecules disrupts hepatocyte metabolism and interferes with glycogen synthesis. Additionally, overexpression of pro-inflammatory cytokines, such as tumor necrosis factor (TNFα) and NFκB-dependent inducible nitric oxide synthase (iNOS), plays a role in the damage to liver cells induced by D-Galactosamine-1-phosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Galactosamine-1-phosphate change over time. This compound is known to induce acute liver injury and hepatotoxicity in animal models . The stability and degradation of D-Galactosamine-1-phosphate can influence its long-term effects on cellular function. For example, in studies involving rats, D-Galactosamine-1-phosphate has been shown to cause significant liver damage within hours of administration . Over time, the compound’s effects can lead to chronic liver injury and fibrosis.

Dosage Effects in Animal Models

The effects of D-Galactosamine-1-phosphate vary with different dosages in animal models. At lower doses, it can cause mild hepatotoxicity, while higher doses can lead to severe liver damage and even fulminant hepatic failure . For instance, in mice, a dose of 700 mg/kg of D-Galactosamine-1-phosphate combined with 10 μg/kg of lipopolysaccharide (LPS) can induce significant liver injury . Toxic or adverse effects at high doses include increased serum transaminases, necrosis, and inflammation .

Metabolic Pathways

D-Galactosamine-1-phosphate is involved in the metabolic pathways of amino sugars. It is primarily metabolized through the Leloir pathway, where it is converted into D-Galactosamine-1-phosphate by galactokinase and further into UDP-galactosamine by UDP-galactose uridyltransferase . This pathway is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions .

Transport and Distribution

The transport and distribution of D-Galactosamine-1-phosphate within cells and tissues involve various transporters and binding proteins. This compound is transported into cells via specific transporters and is distributed within different cellular compartments . The localization and accumulation of D-Galactosamine-1-phosphate can affect its activity and function within cells.

Subcellular Localization

D-Galactosamine-1-phosphate is localized in specific subcellular compartments, which can influence its activity and function. For instance, the enzyme UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase, which is involved in the synthesis of glycoproteins, is localized in the cis Golgi apparatus . This localization is crucial for the proper functioning of D-Galactosamine-1-phosphate in glycoprotein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactosamine 1-phosphate can be synthesized enzymatically using galactokinase from galactose-adapted yeast. The reaction involves the phosphorylation of D-galactosamine using adenosine triphosphate (ATP) as a phosphate donor . The yield of this compound can be increased by using an excess of ATP and sodium fluoride .

Industrial Production Methods: Industrial production of this compound often involves the use of permeabilized Escherichia coli cells containing lactose phosphorylase enzymes. This method allows for the efficient production of the compound from lactose, a cheap and abundant starting material .

Chemical Reactions Analysis

Types of Reactions: D-Galactosamine 1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJBYRVFGYXULK-GASJEMHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949296
Record name 2-Amino-2-deoxy-1-O-phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41588-64-1, 26401-96-7
Record name Galactosamine 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41588-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactosamine 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-deoxy-1-O-phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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